molecular formula C13H10N2O2 B14210467 4-(3-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-14-0

4-(3-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14210467
CAS No.: 825638-14-0
M. Wt: 226.23 g/mol
InChI Key: SQXLNPBJDICAEB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

CAS No.

825638-14-0

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(3-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(5-11)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16)

InChI Key

SQXLNPBJDICAEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC=C2C#N

Origin of Product

United States

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